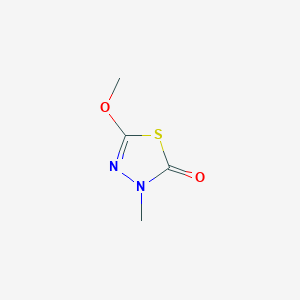
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of a thiosemicarbazide derivative with an appropriate methylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions could involve the addition of hydrogen atoms, changing the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities might make it a candidate for drug development.
Medicine: It could be studied for its potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other thiadiazole derivatives, such as:
- 5-Methyl-1,3,4-thiadiazol-2(3H)-one
- 5-Ethoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
Propriétés
Numéro CAS |
88043-41-8 |
|---|---|
Formule moléculaire |
C4H6N2O2S |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3 |
Clé InChI |
FRMYDYARMGSJTI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)SC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
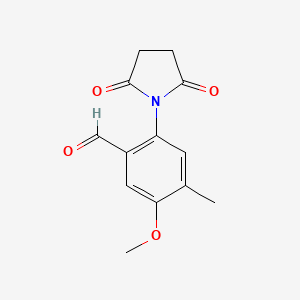
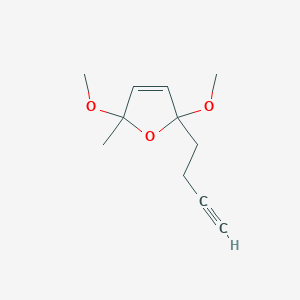

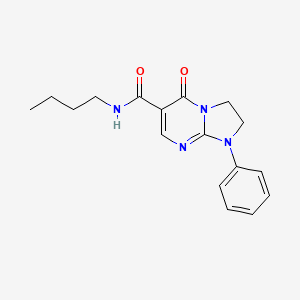

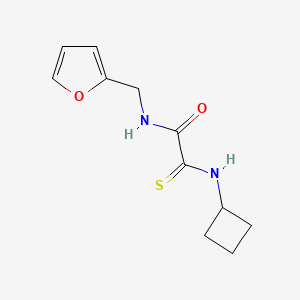
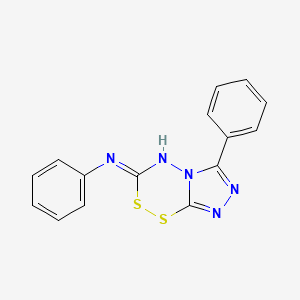
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)


![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
